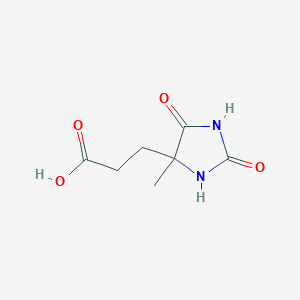

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Description

The exact mass of the compound 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is 186.06405680 g/mol and the complexity rating of the compound is 276. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-7(3-2-4(10)11)5(12)8-6(13)9-7/h2-3H2,1H3,(H,10,11)(H2,8,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLYHEHUVLPNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287279, DTXSID001220845 | |

| Record name | 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43189-49-7, 7511-46-8 | |

| Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC50121 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Structural Analysis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical and pharmaceutical sciences, the unambiguous structural elucidation of a molecule is the bedrock upon which all further investigation is built. For a compound such as 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a substituted hydantoin, its potential applications in medicinal chemistry and materials science are intrinsically linked to its precise molecular architecture. This guide provides a comprehensive, multi-technique approach to its structural analysis, emphasizing not just the "how," but the "why" behind the chosen analytical methodologies. It is designed to be a practical and authoritative resource for scientists engaged in the synthesis and characterization of novel chemical entities.

Core Molecule Overview: Chemical Identity and Rationale for Rigorous Analysis

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (C₇H₁₀N₂O₄) is a heterocyclic compound featuring an imidazolidine-2,5-dione (hydantoin) core.[1][2] This core is notable for its presence in various biologically active molecules. The structure is further characterized by a methyl group and a propanoic acid chain attached to the C4 position of the heterocyclic ring.

The necessity for a rigorous structural analysis stems from several key factors:

-

Stereoisomerism: The C4 carbon is a chiral center, meaning the molecule can exist as two enantiomers. In drug development, different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

-

Reactivity and Stability: The hydantoin ring itself can be susceptible to hydrolysis.[3] Understanding the precise connectivity and electronic environment is crucial for predicting its stability and degradation pathways.

-

Structure-Activity Relationship (SAR): Any future development of this molecule for therapeutic or other applications will depend on a clear understanding of its SAR. This is only possible with a confirmed structure.

Figure 1: Annotated structure of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, with the chiral center (C*) highlighted.

The Analytical Triad: NMR, MS, and FTIR

A robust structural confirmation relies on the convergence of data from multiple analytical techniques. For a small organic molecule like this, the triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][5][6]

2.1.1. ¹H NMR Spectroscopy: Unveiling the Proton Environments

A ¹H NMR spectrum will provide the following key pieces of information:

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The splitting pattern reveals the number of neighboring protons.

Table 1. Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet | 1H | Acidic proton, often broad due to exchange. |

| Ring N-H | 7.0 - 9.0 | broad singlet | 2H | Amide/imide protons, often broad. |

| -CH₂-CH₂-COOH | ~2.4 | triplet | 2H | Adjacent to the electron-withdrawing COOH group. |

| -C-CH₂-CH₂- | ~2.0 | triplet | 2H | Methylene group adjacent to the C4 carbon. |

| -CH₃ | ~1.4 | singlet | 3H | Methyl group on a quaternary carbon, no adjacent protons to couple with. |

2.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule.

Table 2. Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| -C OOH | ~175 | Carboxylic acid carbonyl carbon. |

| Ring C =O | ~172 | Imide carbonyl carbons in the hydantoin ring. |

| C 4 (quaternary) | ~65 | The chiral, quaternary carbon atom. |

| -C H₂-COOH | ~35 | Methylene carbon adjacent to the carboxylic acid. |

| -C-C H₂- | ~30 | Methylene carbon adjacent to the C4 carbon. |

| -C H₃ | ~25 | Methyl carbon. |

2.1.3. 2D NMR for Unambiguous Assignments

For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR techniques are essential for definitive assignments.[5]

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling. A cross-peak would be expected between the two methylene (-CH₂-) signals of the propanoic acid chain, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is crucial for definitively assigning the ¹³C signals.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and elemental composition of the compound, and its fragmentation pattern can offer further structural clues.[7]

2.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can confirm the elemental formula. For C₇H₁₀N₂O₄, the expected monoisotopic mass is approximately 186.0641 Da.

2.2.2. Tandem Mass Spectrometry (MS/MS)

MS/MS involves fragmenting the molecular ion to gain insight into the molecule's structure. Key predicted fragmentations would include the loss of the carboxylic acid group (-COOH), water (-H₂O), and cleavage of the propanoic acid side chain.

Figure 2: A simplified representation of potential MS/MS fragmentation pathways for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrations.[8][9][10]

Table 3. Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3400-3200 | N-H | Stretching |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~1770 and ~1710 | C=O (Imide) | Symmetric and asymmetric stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~2960 | C-H | Stretching |

The presence of multiple carbonyl peaks is a hallmark of the hydantoin structure.[10]

Integrated Analytical Workflow: From Sample to Structure

A sequential and integrated approach ensures that the data from each technique builds upon the last, leading to a confident structural assignment.

Figure 3: A logical workflow for the comprehensive structural analysis of the target molecule.

Experimental Protocols

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) [11]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire with a standard pulse program. Set the spectral width to cover the expected range (~0-13 ppm).

-

¹³C NMR: Acquire with proton decoupling. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

2D NMR: Use standard pulse sequences for COSY and HSQC experiments.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire in positive or negative ion mode to observe the [M+H]⁺ or [M-H]⁻ ion.

FTIR Spectroscopy [11]

-

Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Conclusion: A Self-Validating System

The strength of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS must be consistent with the number of protons and carbons observed in NMR. The functional groups identified by FTIR must correspond to the chemical shifts seen in the NMR spectra. Finally, the connectivity revealed by 2D NMR should explain the fragmentation patterns observed in MS/MS. When the data from these independent analyses converge to tell the same story, a high degree of confidence in the structural assignment is achieved. This level of analytical rigor is indispensable for advancing the compound in any research or development pipeline.

References

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][5]

-

ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link][4][6]

-

Majidzade, V. A., Aliyev, A. S., & Babanly, D. M. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link][12]

-

Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 19(4), 209-216. [Link][8]

-

ResearchGate. (n.d.). The FTIR spectra of the hydantoin based sensitizers HY-3 and HY-4.... [Link][9]

-

ResearchGate. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin. [Link][10]

-

Mohamed, et al. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. PubChem. [Link][1]

Sources

- 1. 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Imidazolidine - Wikipedia [en.wikipedia.org]

- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Infrared studies of hydantoin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a heterocyclic compound belonging to the hydantoin class. Hydantoins are a pivotal structural motif in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of the prevalent synthetic methodology, the Bucherer-Bergs reaction. We will dissect the reaction mechanism, provide a field-proven experimental protocol, discuss characterization techniques, and outline potential optimization strategies. The causality behind experimental choices is explained to provide a framework that is both instructional and self-validating.

Introduction and Strategic Overview

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, also known as 5-methyl-5-(2-carboxyethyl)hydantoin, is a 5,5-disubstituted hydantoin. The hydantoin core (imidazolidine-2,4-dione) is a privileged scaffold in the design of therapeutic agents, serving as a cornerstone for various anticonvulsant, antiarrhythmic, and antitumor drugs.[3] The synthesis of such derivatives is, therefore, a subject of significant interest.

The most direct and efficient pathway for preparing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[4] This multicomponent reaction offers an elegant convergence of a ketone, a cyanide salt, and ammonium carbonate to construct the hydantoin ring in a single pot.[1][5] This guide will focus exclusively on this time-tested and reliable method.

Compound Profile:

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid |

| CAS Number | 43189-50-0[6][7] |

| Molecular Formula | C₇H₁₀N₂O₄[8] |

| Molecular Weight | 186.17 g/mol |

| SMILES | CC1(C(=O)NC(=O)N1)CCC(=O)O |

The Bucherer-Bergs Reaction: A Mechanistic Deep Dive

The Bucherer-Bergs reaction, first reported independently by Bucherer and Bergs in the 1920s, transforms a carbonyl compound into a hydantoin.[5] For the synthesis of our target molecule, the starting ketone is 4-oxopentanoic acid (levulinic acid).

Core Reaction Scheme

The overall transformation is as follows:

Caption: Overall synthetic transformation via the Bucherer-Bergs reaction.

Step-by-Step Reaction Mechanism

The reaction proceeds through several key intermediates. The ammonium carbonate serves as an in-situ source of both ammonia (NH₃) and carbon dioxide (CO₂).

-

Imine Formation: The ketone (4-oxopentanoic acid) reacts with ammonia to form an intermediate imine.

-

Aminonitrile Formation: A cyanide ion (from KCN or NaCN) attacks the imine, forming a crucial α-aminonitrile intermediate.[5][9]

-

Carbamic Acid Formation: The amino group of the aminonitrile performs a nucleophilic addition to carbon dioxide, yielding a cyano-carbamic acid.[5]

-

Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular ring-closing reaction to form a 5-imino-oxazolidin-2-one.[9]

-

Rearrangement to Hydantoin: The 5-imino-oxazolidin-2-one tautomerizes and rearranges, likely via an isocyanate intermediate, to yield the final, stable 5,5-disubstituted hydantoin product.[5][9]

Caption: Mechanism of the Bucherer-Bergs reaction for hydantoin synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 5,5-disubstituted hydantoins.[3][10]

Materials and Reagents

-

4-Oxopentanoic acid (Levulinic acid)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Buchner funnel and filter paper

-

pH paper

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of the target hydantoin.

-

Reaction Setup: In a 250 mL round-bottom flask, prepare a solution by dissolving ammonium carbonate (e.g., 0.15 mol) and potassium cyanide (e.g., 0.15 mol) in a 1:1 mixture of ethanol and water (e.g., 120 mL total).[3]

-

Addition of Ketone: To this stirring solution, add 4-oxopentanoic acid (e.g., 0.1 mol).

-

Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture in a water bath or heating mantle to 60-65°C. Maintain vigorous stirring for 24 hours.[3][10] The reaction is typically monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Cooling: After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Acidification and Precipitation: Perform this step in a well-ventilated fume hood. Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise. The product will begin to precipitate. Monitor the pH and adjust to approximately 5-6.[10]

-

Complete Precipitation: Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation of the product.

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts. Allow the product to air dry or dry in a vacuum oven at a low temperature (e.g., 50°C).

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Critical Safety Considerations

-

Cyanide Hazard: Potassium cyanide (KCN) and sodium cyanide (NaCN) are extremely toxic. Always handle them in a fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Acidification Step: The acidification of a solution containing cyanide salts will generate highly toxic hydrogen cyanide (HCN) gas. This step must be performed in an efficient fume hood.

-

Waste Disposal: All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) and disposed of according to institutional safety protocols.

Product Characterization

The identity and purity of the synthesized 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group (singlet), the two methylene groups of the propanoic acid chain (multiplets), and two distinct N-H protons of the hydantoin ring (broad singlets). The carboxylic acid proton will also be present as a broad singlet. |

| ¹³C NMR | Resonances for the two carbonyl carbons (C2 and C5) of the hydantoin ring, the quaternary carbon (C4), the methyl carbon, the two methylene carbons, and the carboxylic acid carbon.[10] |

| FT-IR | Characteristic N-H stretching bands (~3200-3300 cm⁻¹), strong C=O stretching bands for the hydantoin and carboxylic acid groups (~1700-1780 cm⁻¹), and C-H stretching bands.[3] |

| Mass Spec. | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight. |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion

The Bucherer-Bergs reaction provides a robust, efficient, and highly reliable method for the synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid from readily available starting materials.[1][4] By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this valuable heterocyclic compound for applications in medicinal chemistry and drug discovery. The self-validating nature of the protocol, grounded in decades of chemical literature, ensures a high probability of success for scientists and developers in the field.

References

-

Bucherer–Bergs reaction. In: Wikipedia. Accessed January 3, 2026. [Link]

-

Hydantoin synthesis. Organic Chemistry Portal. Accessed January 3, 2026. [Link]

-

Cherneva E, Buyukliev R, Shivachev B, Rusew R, Bakalova A. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank. 2021;2021(1):M1195. [Link]

-

Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Semantic Scholar. Accessed January 3, 2026. [Link]

-

Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Accessed January 3, 2026. [Link]

-

Soral, M.; Funk, P.; Farkaš, P.; et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2018;23(9):2345. [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Accessed January 3, 2026. [Link]

-

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. PubChem. Accessed January 3, 2026. [Link]

-

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. AbacipharmTech. Accessed January 3, 2026. [Link]

-

Pd(II) and Pd(IV) complexes with new hydantoin based ligand. Synthesis, characterization, comput. Bulgarian Chemical Communications. Accessed January 3, 2026. [Link]

-

Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. CORE. Accessed January 3, 2026. [Link]

-

4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester. SpectraBase. Accessed January 3, 2026. [Link]

-

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid. Amerigo Scientific. Accessed January 3, 2026. [Link]

-

(Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-yl-idene)meth-yl]-1H-indol-1-yl}meth-yl)benzoate. PubMed. Accessed January 3, 2026. [Link]

-

(Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}methyl)benzoate. ResearchGate. Accessed January 3, 2026. [Link]

-

Lesyk R, Zimenkovsky B, Atamanyuk D, et al. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. 2020;89(1):e411. [Link]

-

Spasov, A. A., Gurova, N. A., & Brel, V. K. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6251. [Link]

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]

- 3. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. 3-(4-METHYL-2,5-DIOXO-IMIDAZOLIDIN-4-YL)-PROPIONIC ACID | 43189-50-0 [chemicalbook.com]

- 8. 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. bcc.bas.bg [bcc.bas.bg]

An In-depth Technical Guide to the Physical Properties of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a derivative of the hydantoin heterocyclic system, represents a molecule of significant interest in medicinal chemistry and drug discovery. The hydantoin scaffold is a privileged structure, appearing in a variety of biologically active compounds. Understanding the fundamental physical properties of its derivatives is paramount for predicting their behavior in biological systems, guiding formulation development, and ensuring the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the core physical properties of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, offering field-proven insights into their determination and relevance.

Due to the limited availability of experimentally derived data for this specific compound in publicly accessible literature, this guide will leverage high-quality predicted data from computational models, alongside established principles of physical organic chemistry. This approach provides a robust framework for researchers to understand and utilize this molecule in their work, with the clear acknowledgment of the data's origin.

Molecular Structure and Identity

A thorough understanding of a molecule's physical properties begins with its precise chemical identity and structure.

Chemical Structure:

The molecular structure of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is characterized by a central five-membered hydantoin ring, substituted at the 4-position with both a methyl group and a propanoic acid chain.

Caption: Chemical structure of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 43189-50-0 | 1 |

| Molecular Formula | C7H10N2O4 | 2 |

| Molecular Weight | 186.17 g/mol | 2 |

| SMILES | CC1(CCC(=O)O)C(=O)NC(=O)N1 | 1 |

Predicted Physicochemical Properties

The following table summarizes the predicted physical properties for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. These values are computationally derived and serve as a valuable starting point for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | 160-180 °C (estimated) | Influences solubility, dissolution rate, and stability of the solid form. |

| Boiling Point | > 300 °C (decomposes, estimated) | Not highly relevant for a solid compound, but indicates thermal stability. |

| Water Solubility | Moderately Soluble (qualitative) | Crucial for bioavailability and formulation of aqueous solutions. |

| pKa (acidic) | 4.0 - 5.0 (propanoic acid) | Governs the ionization state at physiological pH, affecting solubility and membrane permeability. |

| pKa (basic) | Not significantly basic | The amide nitrogens are generally not basic. |

| LogP | -0.5 to 0.5 (estimated) | A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. |

In-depth Analysis of Physical Properties and Experimental Considerations

Melting Point

The melting point of a solid is a critical parameter that provides insights into its purity and the strength of its crystal lattice. For a crystalline solid, a sharp melting point range is indicative of high purity. The estimated melting point of 160-180 °C for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is in line with that of similar hydantoin derivatives. For instance, the related compound 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid has a reported melting point of 179 °C.

Experimental Protocol: Capillary Melting Point Determination

This standard technique provides a straightforward and reliable method for determining the melting point.

Caption: Workflow for Capillary Melting Point Determination.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Controlled Heating Rate: A slow heating rate near the expected melting point is crucial for accurately observing the melting range.

Solubility

The solubility of a compound in various solvents, particularly in aqueous media, is a cornerstone of its biopharmaceutical profile. The presence of both a polar hydantoin ring and a carboxylic acid group suggests that 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid will exhibit moderate solubility in water. Its solubility is expected to be pH-dependent due to the ionizable carboxylic acid.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

This is the gold standard for determining the thermodynamic solubility of a compound.

Caption: Workflow for Equilibrium Solubility Measurement.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the resulting solution is saturated.

-

Constant Temperature and Agitation: Guarantees that a true thermodynamic equilibrium is reached.

Acid Dissociation Constant (pKa)

The pKa value quantifies the acidity of a compound. For 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, the most acidic proton is that of the carboxylic acid group. The hydantoin ring also contains N-H protons, with the one at the 3-position being the more acidic of the two.[3] However, the carboxylic acid is significantly more acidic. The predicted pKa of 4.0-5.0 for the carboxylic acid group means that at physiological pH (~7.4), this group will be predominantly in its deprotonated, carboxylate form.

Experimental Protocol: Potentiometric Titration

This is a classic and accurate method for determining pKa values.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Causality Behind Experimental Choices:

-

Strong Base Titrant: Ensures a complete and stoichiometric reaction with the acidic proton.

-

Continuous pH Monitoring: Allows for the precise determination of the equivalence point and half-equivalence point.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the C4-methyl group, multiplets for the methylene protons of the propanoic acid chain, and broad singlets for the N-H protons of the hydantoin ring. The chemical shifts of the methylene protons would be influenced by the adjacent carbonyl and carboxylic acid groups.

-

¹³C NMR: Carbonyl carbons of the hydantoin ring and the carboxylic acid would appear at the downfield end of the spectrum. Signals for the quaternary C4 carbon, the methyl carbon, and the methylene carbons would also be present at characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the two amide groups in the hydantoin ring and the carboxylic acid group (typically in the range of 1650-1750 cm⁻¹). A broad O-H stretching band from the carboxylic acid would also be expected around 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to the molecular weight (186.17). Fragmentation patterns could provide further structural information.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. While a lack of extensive experimental data necessitates the use of high-quality predictions, the presented information, grounded in established chemical principles and standard experimental methodologies, offers a valuable resource for researchers. A thorough understanding and, where possible, experimental determination of these properties are critical for the successful application of this compound in drug discovery and development.

References

chemical characteristics of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

An In-Depth Technical Guide to the Chemical Characteristics of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid

Executive Summary

This technical guide provides a comprehensive overview of the chemical characteristics of 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a substituted hydantoin derivative. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] This guide delves into the molecule's physicochemical properties, established synthesis methodologies, spectroscopic signature, and potential applications. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an essential resource for researchers investigating this compound or utilizing the broader class of hydantoin derivatives in drug discovery and development programs.

The Hydantoin Scaffold: A Cornerstone of Medicinal Chemistry

The hydantoin ring, a five-membered imidazolidine-2,4-dione structure, is a recurring motif in a multitude of pharmacologically active compounds.[2] Its synthetic accessibility and the ability to readily introduce diverse substituents at the N-1, N-3, and C-5 positions have made it an attractive scaffold for medicinal chemists. Notable drugs incorporating the hydantoin core include Phenytoin, an anticonvulsant, and Dantrolene, a muscle relaxant.[3]

The subject of this guide, 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-50-0), is a C-4,4-disubstituted hydantoin. This substitution pattern, featuring both a methyl and a propanoic acid group on the same carbon, creates a chiral center, implying that the molecule can exist as a racemic mixture or as individual enantiomers. The propanoic acid moiety provides a carboxylic acid functional group, which can significantly influence the molecule's solubility, pharmacokinetic profile, and potential for further chemical modification.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and computed physicochemical properties for 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid are summarized below.

Structural Representation

Caption: Workflow for the Bucherer-Bergs synthesis of the target hydantoin.

Representative Experimental Protocol

This protocol is a representative, self-validating system based on the principles of the Bucherer-Bergs reaction.

-

Reaction Setup: In a sealed pressure vessel, combine 4-oxopentanoic acid (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water until the reagents are fully dissolved.

-

Heating: Seal the vessel and heat the mixture to 60-70°C in an oil bath. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 8-12 hours.

-

Expert Insight: The use of a sealed vessel is crucial to prevent the loss of volatile ammonia and to maintain the pressure required for the reaction to proceed efficiently.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully vent the vessel in a fume hood.

-

Transfer the mixture to a beaker and cool in an ice bath.

-

Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~2. This step hydrolyzes the intermediate and precipitates the final product.

-

-

Isolation and Purification:

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid.

-

-

Validation: The final product's identity and purity should be confirmed using the analytical techniques described in the following section (NMR, IR, MS, and melting point determination).

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Based on its functional groups and data from analogous hydantoin structures, the following spectroscopic signatures are expected. [2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

| Expected ¹H NMR Data (in DMSO-d₆) | Expected ¹³C NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~12.1 (s, 1H) | Carboxylic Acid (-COOH) | ~174-176 |

| ~10.6 (s, 1H) | Hydantoin N-H | ~170-172 |

| ~8.0 (s, 1H) | Hydantoin N-H | ~155-157 |

| ~2.2 (t, 2H) | -CH₂ -COOH | ~60-65 |

| ~1.9 (t, 2H) | -CH₂-CH₂ -COOH | ~30-35 |

| ~1.3 (s, 3H) | Methyl (-CH₃) | ~28-32 |

| ~22-25 |

-

Expert Insight: The two N-H protons of the hydantoin ring are expected to appear as distinct singlets and may be exchangeable with D₂O. The sharp singlet for the methyl group is a key identifying feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

N-H Stretch: A moderate band around 3200-3400 cm⁻¹ corresponds to the N-H bonds in the hydantoin ring. [2]* C=O Stretch: Two distinct and strong absorption bands are expected for the carbonyl groups. The asymmetric stretch of the hydantoin carbonyls typically appears around 1770-1780 cm⁻¹, while the symmetric stretch and the carboxylic acid carbonyl appear in the 1700-1720 cm⁻¹ region. [2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expected Ion (ESI+): [M+H]⁺ = 187.0662

-

Expected Ion (ESI-): [M-H]⁻ = 185.0513

-

Fragmentation: Common fragmentation patterns would involve the loss of water (-18) and the loss of the carboxyl group (-45) from the parent ion.

Potential Applications and Future Research Directions

The unique structural features of 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid suggest several avenues for future investigation:

-

Medicinal Chemistry Scaffold: As a member of the pharmacologically validated hydantoin family, this compound is a prime candidate for inclusion in screening libraries for a wide range of biological targets, including ion channels (anticonvulsant activity) and enzymes relevant to oncology. [1]2. Prodrug and Linker Chemistry: The terminal carboxylic acid serves as a versatile chemical handle. It can be converted into esters to create prodrugs with improved cell permeability or into amides to attach the molecule to other pharmacophores, peptides, or linker systems for targeted drug delivery.

-

Metabolic Research: A closely related analog, 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid (lacking the methyl group), has been investigated as a histidine analog in the context of obesity research. [5]This suggests that the title compound could also serve as a tool for probing metabolic pathways.

Future work should focus on the chiral separation of the enantiomers and the evaluation of their individual biological activities, as stereochemistry often plays a critical role in pharmacology.

Conclusion

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a structurally interesting hydantoin derivative with significant potential for applications in drug discovery and chemical biology. Its synthesis is readily achievable through established methods like the Bucherer-Bergs reaction, and its chemical properties are well-defined by standard analytical techniques. The presence of a versatile carboxylic acid handle further enhances its utility as a building block for more complex molecular architectures. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and explore the potential of this promising compound.

References

-

Al-Hourani, B., Jarrar, Q., Al-Qirim, T., & Shattat, G. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

-

Perdih, A., & Sollner, T. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules. [Link]

-

Uddin, M. R., et al. (2022). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

-

Barnes, K. (n.d.). Synthesis of Hydantoin & Its Derivatives. Study.com. [Link]

-

Sergent, D., et al. (2008). Synthesis of hydantoin analogues of (2S,3R,4S)-4-hydroxyisoleucine with insulinotropic properties. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubChem. (n.d.). 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Hasalak, K., et al. (2022). 5-(2-Methylsulfanylethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one. Molbank. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-50-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a heterocyclic compound belonging to the hydantoin class. While specific research on this particular molecule is limited, this document extrapolates from the rich chemistry and diverse biological activities of the hydantoin scaffold to present its physicochemical properties, a detailed, field-proven synthetic protocol, and a discussion of its potential therapeutic applications. Drawing parallels with its close structural analog, 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, we explore its potential role as a modulator of metabolic pathways. This guide is intended to serve as a foundational resource for researchers investigating novel small molecules in drug discovery and development.

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique structure, featuring two carbonyl groups and two nitrogen atoms within a five-membered ring, provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Notable examples of hydantoin-based drugs include Phenytoin, an anticonvulsant, and Nilutamide, an antiandrogen used in the treatment of prostate cancer. The broad spectrum of biological activities associated with hydantoin derivatives, ranging from antimicrobial and antiviral to anticancer and antidiabetic, underscores the therapeutic potential of this chemical class.[3][4][5]

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-50-0) is a specific derivative that combines the hydantoin core with a propanoic acid side chain and a methyl group at the 4-position. This unique combination of functional groups suggests potential for interaction with biological targets involved in metabolic processes.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 43189-50-0 | [6] |

| Molecular Formula | C₇H₁₀N₂O₄ | [7] |

| Molecular Weight | 186.17 g/mol | [7] |

| SMILES | CC1(C(=O)NC(=O)N1)CCC(=O)O | [8] |

| IUPAC Name | 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | [7] |

Analytical Characterization

While specific published spectra for this compound are not widely available, standard analytical techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would be expected to show signals corresponding to the methyl protons, the methylene protons of the propanoic acid chain, and the N-H protons of the hydantoin ring.

-

¹³C-NMR would reveal signals for the carbonyl carbons of the hydantoin ring and the carboxylic acid, the quaternary carbon at the 4-position, the methyl carbon, and the carbons of the propanoic acid side chain.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amide groups, C=O stretching of the carbonyls and the carboxylic acid, and C-N stretching.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight would be detected, and fragmentation patterns would provide further structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods would be developed to assess the purity of the synthesized compound.[9]

Synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

The Bucherer-Bergs reaction is a classic and efficient multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium carbonate, and a cyanide source.[2][10] This methodology is highly applicable for the synthesis of the target compound starting from levulinic acid (4-oxopentanoic acid).

Proposed Synthetic Workflow

The synthesis can be envisioned as a one-pot reaction where levulinic acid, sodium cyanide, and ammonium carbonate react to form the hydantoin ring.

Sources

- 1. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. abacipharma.com [abacipharma.com]

- 7. 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7511-46-8|3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid|BLD Pharm [bldpharm.com]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a heterocyclic compound belonging to the hydantoin class. Hydantoins are a pivotal scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2] This document details a robust and accessible synthetic route via the Bucherer-Bergs reaction, outlines methodologies for its analytical characterization, and explores its potential applications in drug discovery and materials science, stemming from the functionalities of both its hydantoin core and its levulinic acid precursor. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, validate, and explore the utility of this specific 5,5-disubstituted hydantoin.

Compound Identification and Physicochemical Properties

The fundamental identity and key properties of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid are summarized below. Accurate knowledge of these parameters is the foundation for all subsequent experimental work.

| Identifier | Value | Source |

| IUPAC Name | 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | PubChem |

| Molecular Formula | C₇H₁₀N₂O₄ | [3] |

| Molecular Weight | 186.17 g/mol | [3] |

| CAS Number | 43189-50-0 | [3] |

| Canonical SMILES | CC1(C(=O)NC(=O)N1)CCC(=O)O | [3] |

| Appearance | White to Off-White Solid (Predicted) | N/A |

Synthesis and Purification

The synthesis of 5,5-disubstituted hydantoins is most classically and efficiently achieved through the Bucherer-Bergs multicomponent reaction.[4][5][6] This method offers an advantageous one-pot approach starting from a readily available ketone. For the target molecule, the logical and cost-effective starting material is 4-oxopentanoic acid, commonly known as levulinic acid. Levulinic acid is recognized as a key bio-based platform chemical, making its derivatives attractive from a green chemistry perspective.[4][5]

Synthetic Pathway: The Bucherer-Bergs Reaction

The reaction proceeds by treating the ketone (levulinic acid) with an alkali metal cyanide (e.g., KCN) and ammonium carbonate. The process involves the in-situ formation of an aminonitrile intermediate, which then undergoes cyclization to form the stable hydantoin ring.

Caption: Workflow for the synthesis of the target hydantoin via the Bucherer-Bergs reaction.

Detailed Experimental Protocol

Causality Note: This protocol is a representative procedure based on the well-established Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins. Reagent ratios and reaction times are critical for maximizing yield and minimizing side products.

-

Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine levulinic acid (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.2 eq).

-

Expertise & Experience: Using a slight excess of ammonium carbonate helps maintain the optimal pH range (around 8-9) and ensures a sufficient supply of ammonia and carbon dioxide for the cyclization.[3] A sealed vessel is crucial to contain the ammonia gas generated in situ.

-

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel until the reactants are fully dissolved and a stirrable slurry is formed.

-

Heating: Seal the vessel and heat the mixture to 60-70°C with vigorous stirring for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Isolation: After cooling the reaction mixture to room temperature, carefully vent the vessel in a fume hood. Transfer the mixture to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.

-

Trustworthiness: Acidification is a critical step. It protonates the carboxylate group and neutralizes any remaining carbonate, causing the final hydantoin product, which is typically less soluble in acidic aqueous media, to precipitate out of the solution.

-

-

Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final, pure 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid.

Safety Precaution: This synthesis involves potassium cyanide, which is highly toxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized compound is essential. A combination of spectroscopic methods should be employed. While experimental data for this specific molecule is not publicly available, the following section outlines the expected results based on established principles of spectroscopy for hydantoin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[7] Software-based prediction tools, which use DFT calculations or machine learning, can provide highly accurate estimations of chemical shifts.[7]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |

| ¹H | ~12.1 | broad singlet | 1H, -COOH | Acidic proton, typically broad and downfield. |

| ¹H | ~10.6 | singlet | 1H, NH (Position 1) | Amide proton adjacent to C=O. |

| ¹H | ~8.2 | singlet | 1H, NH (Position 3) | Amide proton adjacent to C=O. |

| ¹H | ~2.3 | triplet | 2H, -CH₂-COOH | Methylene group adjacent to the carboxyl group. |

| ¹H | ~1.9 | triplet | 2H, -C-CH₂- | Methylene group adjacent to the quaternary carbon. |

| ¹H | ~1.3 | singlet | 3H, -CH₃ | Methyl group on the quaternary carbon. |

| ¹³C | ~175.0 | N/A | C =O (Carboxyl) | Carbonyl carbon of the carboxylic acid. |

| ¹³C | ~178.0 | N/A | C =O (Position 5) | Carbonyl carbon of the hydantoin ring. |

| ¹³C | ~157.0 | N/A | C =O (Position 2) | Carbonyl carbon of the hydantoin ring. |

| ¹³C | ~65.0 | N/A | Quaternary C (Position 4) | The sp³ quaternary carbon of the hydantoin ring. |

| ¹³C | ~35.0 | N/A | -C H₂- | Propanoic acid methylene carbons. |

| ¹³C | ~30.0 | N/A | -C H₂- | Propanoic acid methylene carbons. |

| ¹³C | ~25.0 | N/A | -C H₃ | Methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint. Using Electron Ionization (EI), the molecular ion (M⁺) peak is expected at m/z = 186.

Predicted Fragmentation Pattern: The fragmentation of hydantoins can be complex, but logical losses from the parent molecule are expected.

-

Loss of H₂O (m/z 168): From the carboxylic acid moiety.

-

Loss of COOH (m/z 141): Cleavage of the entire carboxyl group.

-

Ring Opening: Cleavage of the hydantoin ring can lead to various smaller fragments. Common fragmentation pathways involve the loss of isocyanic acid (HNCO).

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

Potential Applications in Research and Drug Development

While specific biological activity for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid has not been extensively reported, its chemical structure suggests significant potential in several areas, primarily driven by the well-documented activities of the hydantoin scaffold.

As a Scaffold in Medicinal Chemistry

The hydantoin ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives have demonstrated a vast range of biological activities, including:

-

Anticonvulsant Activity: Phenytoin is a classic example of a hydantoin-based anticonvulsant.[1]

-

Anticancer Activity: Various substituted hydantoins have shown potent antiproliferative effects against several cancer cell lines.[2]

-

Antimicrobial Activity: Hydantoin derivatives have been developed as antibacterial and antifungal agents, sometimes acting on bacterial membranes.

The title compound, with its carboxylic acid handle, is perfectly primed for further chemical modification. This functional group can be used to create amide libraries or to conjugate the molecule to other pharmacophores, enabling a systematic exploration of structure-activity relationships (SAR).

Leveraging the Levulinic Acid Backbone

The synthetic origin from levulinic acid is also significant. Levulinic acid and its derivatives are used as precursors for pharmaceuticals, plasticizers, and as building blocks for polymers.[4][5] The propanoic acid side chain of the target molecule could potentially be used to incorporate the hydantoin moiety into novel biodegradable polymers or materials, imparting new chemical properties.

Conclusion

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is an accessible and versatile chemical entity. Its synthesis via the robust Bucherer-Bergs reaction from the bio-based precursor levulinic acid makes it an attractive target for both academic and industrial research. Standard analytical techniques can reliably confirm its structure, and its functional handles—the hydantoin ring and the carboxylic acid—provide a rich platform for derivatization. Given the broad biological significance of the hydantoin class, this compound represents a promising starting point for screening campaigns in oncology, neurology, and infectious disease, as well as for the development of novel functional materials.

References

-

AbacipharmTech. 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. Available from: [Link]

-

Poupaert, J. H., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available from: [Link]

-

Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]

-

Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. Available from: [Link]

-

Metcalfe, E., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20294. Available from: [Link]

-

Herbal Extracts/Nutritional Supplements. (2023). What Are The Applications Of Levulinic Acid? Available from: [Link]

-

PubMed. (2021). A review on biomass-derived levulinic acid for application in drug synthesis. Available from: [Link]

-

The Bioscan. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. A review on biomass-derived levulinic acid for application in drug synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

An In-depth Technical Guide on 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid: A Case Study in the Synthesis and Application of Hydantoin Scaffolds

Abstract

This technical guide provides a comprehensive analysis of 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a member of the hydantoin chemical family. While the specific history of this molecule is not extensively documented in public literature, its structure serves as an exemplary case study for exploring the synthesis, chemical properties, and potential applications of substituted hydantoins—a scaffold of significant interest in medicinal chemistry. This document details the foundational Bucherer-Bergs reaction for hydantoin synthesis, examines the structural characteristics of 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, and discusses its documented role as a synthetic intermediate in the preparation of advanced pharmaceutical compounds. The guide is intended for researchers, chemists, and drug development professionals seeking to understand the utility and synthetic pathways of hydantoin derivatives.

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin ring system, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic motif that holds a privileged position in the field of medicinal chemistry. Its structural rigidity, combined with the presence of multiple hydrogen bond donors and acceptors, makes it an ideal scaffold for designing molecules that can interact with a wide range of biological targets. Historically, the most famous hydantoin-containing drug is Phenytoin, an anticonvulsant discovered in 1938 that revolutionized the treatment of epilepsy. The versatility of the hydantoin core allows for substitutions at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives.

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, while not a widely recognized compound on its own, represents a specific functionalization of this core. Its structure contains a quaternary carbon at the 5-position (equivalent to the 4-position in the user's nomenclature), substituted with both a methyl and a propanoic acid group. This arrangement suggests its potential role as a chiral building block or a carefully designed intermediate in a multi-step synthesis.

Synthesis and Chemical Properties

The primary route for synthesizing 5,5-disubstituted hydantoins like 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is the Bucherer-Bergs reaction . This multicomponent reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency and the accessibility of its starting materials.

The Bucherer-Bergs Reaction: A Mechanistic Overview

The reaction typically involves a ketone or aldehyde, potassium cyanide, and ammonium carbonate. In the case of our target molecule, the starting ketone would be 4-oxopentanoic acid (levulinic acid).

The key steps are as follows:

-

Cyanohydrin Formation: The ketone (4-oxopentanoic acid) reacts with cyanide to form a cyanohydrin intermediate.

-

Aminonitrile Formation: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin to form an aminonitrile.

-

Cyclization and Hydrolysis: The aminonitrile undergoes cyclization, driven by the reaction with carbon dioxide (also from ammonium carbonate), followed by intramolecular rearrangement and hydrolysis to yield the final hydantoin ring system.

Caption: Figure 1: Simplified workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

The following is a representative, generalized protocol based on the principles of the Bucherer-Bergs reaction.

Materials:

-

4-Oxopentanoic acid (Levulinic acid)

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

Reaction Setup: In a sealed pressure vessel, dissolve ammonium carbonate in water. Add an ethanolic solution of 4-oxopentanoic acid to the vessel.

-

Addition of Cyanide: Carefully add potassium cyanide to the mixture. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heating: Seal the vessel and heat the mixture at 60-80°C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully vent the vessel in a fume hood.

-

Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid.

Structural and Chemical Properties

A summary of the key properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₄ | ChemSrc |

| Molecular Weight | 186.17 g/mol | ChemSrc |

| CAS Number | 160175-38-2 | ChemSrc |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in alkaline aqueous solutions and polar organic solvents | Inferred from structure |

History and Application as a Synthetic Intermediate

A key documented application is in a European patent concerning a novel process for preparing crystalline cefcapene pivoxil hydrochloride, a third-generation oral cephalosporin antibiotic. In this context, a derivative of 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is used as a resolving agent or a key intermediate. The propanoic acid handle provides a site for chemical modification, while the chiral center at the C4 position of the hydantoin ring is critical for controlling the stereochemistry of the final antibiotic product.

The use of such hydantoin derivatives highlights a critical aspect of modern drug development: the design of efficient and stereoselective synthetic routes. The hydantoin scaffold, formed reliably via the Bucherer-Bergs reaction, provides a stable and predictable starting point for constructing complex chiral molecules.

Caption: Figure 2: Logical flow from synthesis to application.

Conclusion and Future Outlook

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid serves as a compelling example of a molecule whose significance lies not in its own biological activity, but in its enabling role within synthetic chemistry. Its structure, accessible through the robust Bucherer-Bergs reaction, provides a valuable chiral building block for constructing more complex pharmaceutical agents. The history of this compound is intertwined with the process development of antibiotics like cefcapene, underscoring the critical, often unheralded, role of synthetic intermediates in the pharmaceutical industry.

For researchers and drug development professionals, the study of such compounds offers several key insights:

-

The Power of Scaffolds: The hydantoin core remains a highly versatile and valuable scaffold in medicinal chemistry.

-

Importance of Synthetic Routes: Efficient and stereoselective synthesis, often relying on classic named reactions, is fundamental to the production of modern pharmaceuticals.

-

Value in Intermediates: The intellectual property and process innovation associated with synthetic intermediates are often as critical as the final API itself.

Future work involving this and similar hydantoin derivatives will likely focus on their application in creating new chiral ligands, catalysts, and building blocks for novel therapeutic agents beyond the realm of antibiotics.

References

-

Title: 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | 160175-38-2 Source: ChemSrc URL: [Link]

- Title: EP0654461A1 - Novel crystalline cefcapene pivoxil hydrochloride and process for preparing the same Source: Google Patents URL

Methodological & Application

Application Notes & Protocols: 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid as a Versatile Scaffold in Organic Synthesis

Abstract: This document provides a detailed technical guide on the synthetic utility of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-50-0). While direct literature on this specific molecule's applications is emerging, its structure as a quaternary, cyclic amino acid analogue presents significant opportunities in medicinal chemistry and organic synthesis. We explore its potential as a constrained peptidomimetic, a chiral building block, and a scaffold for combinatorial library development. This guide furnishes researchers, scientists, and drug development professionals with foundational protocols for the synthesis of the core scaffold and its subsequent derivatization, grounded in established hydantoin chemistry.

Compound Profile and Physicochemical Properties

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, also known as 5-methyl-5-(2-carboxyethyl)hydantoin, is a heterocyclic compound featuring a hydantoin ring. The hydantoin moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1][2] The key structural features of this molecule are the quaternary carbon at the 5-position, which imparts conformational rigidity, and the propanoic acid side chain, which serves as a versatile chemical handle for further modification or conjugation.

| Property | Value | Source |

| IUPAC Name | 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | - |

| CAS Number | 43189-50-0 | [3][4] |

| PubChem CID | 242015 | [5] |

| Molecular Formula | C₇H₁₀N₂O₄ | [5] |

| Molecular Weight | 186.17 g/mol | [5] |

| SMILES | CC1(CCC(=O)O)C(=O)NC(=O)N1 | [3] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in polar organic solvents (DMSO, DMF), partially soluble in water and alcohols | Inferred |

Synthesis of the Core Scaffold

The most direct and established method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1] This multicomponent reaction utilizes a ketone, an ammonium source (ammonium carbonate), and a cyanide source (sodium or potassium cyanide) to construct the hydantoin ring in a one-pot process. For the target molecule, the logical starting ketone is levulinic acid (4-oxopentanoic acid).

Protocol 1: Synthesis via Modified Bucherer-Bergs Reaction

This protocol is adapted from established procedures for similar hydantoin syntheses.[1][6]

Rationale: The reaction proceeds via the formation of an aminonitrile intermediate from the ketone, which is then captured by cyanate (derived from the decomposition of ammonium carbonate) to form a ureido nitrile. Subsequent intramolecular cyclization under the reaction conditions yields the hydantoin ring. Using an aqueous ethanol mixture ensures the solubility of both the organic ketone and the inorganic salts.

Caption: Workflow for the synthesis of the target hydantoin.

Materials:

-

Levulinic acid

-

Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Safety First: All operations involving sodium cyanide must be performed in a certified chemical fume hood. Ensure an appropriate cyanide antidote kit is available and you are trained in its use. Acidification of cyanide-containing solutions will produce highly toxic HCN gas.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve levulinic acid (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add sodium cyanide (1.5 equivalents) followed by ammonium carbonate (1.5 equivalents).

-

Heating: Heat the reaction mixture to 60-65 °C and stir vigorously for 24 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting ketone.

-

Workup - Acidification: After cooling the reaction mixture to room temperature, carefully acidify it in the fume hood by the slow, dropwise addition of concentrated HCl. Monitor the pH, adjusting to approximately 6-6.5. This step protonates the carboxylate and neutralizes excess carbonate.

-

Isolation: Upon cooling, the product should precipitate out of the solution. If precipitation is slow, cooling in an ice bath may be beneficial.

-

Purification: Collect the crude solid by vacuum filtration and wash it with cold water. Recrystallize the product from a 50% aqueous ethanol solution to yield the pure 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid.

-

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Applications in Synthetic Chemistry

The dual functionality of the carboxylic acid "handle" and the hydantoin ring's N-H bonds allows for diverse synthetic transformations.

Application 3.1: Peptidomimetic Scaffolding

The rigid hydantoin core can serve as a constrained dipeptide mimic, locking the peptide backbone into a specific conformation. This is a valuable strategy in drug design to improve metabolic stability and receptor binding affinity.[7] The propanoic acid side chain can be extended to mimic an amino acid side chain or used to link to other parts of a molecule.

Protocol 2: N-Alkylation and Amide Bond Formation

This protocol outlines a general strategy for functionalizing the hydantoin at the N-3 position (which is generally more reactive and less sterically hindered than N-1) and coupling the carboxylic acid.

Caption: General workflow for derivatizing the hydantoin scaffold.

Step A: N-3 Alkylation

-

Deprotonation: Dissolve the starting hydantoin (1 eq.) in a suitable aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 2 eq.) or, for complete deprotonation, sodium hydride (NaH, 1.1 eq., use THF as solvent). Stir at room temperature for 30-60 minutes.

-

Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide; 1.1 eq.) dropwise to the solution.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating (50 °C) until completion (monitor by TLC/LC-MS).

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

Step B: Amide Coupling

-

Activation: Dissolve the N-alkylated intermediate (1 eq.) in DMF. Add a coupling agent such as HBTU (1.1 eq.) or TBTU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.5 eq.).[8] Stir for 10-15 minutes to form the active ester.

-

Coupling: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.

-

Reaction: Stir at room temperature for 2-12 hours until the reaction is complete.

-